Gal-C4-Chol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

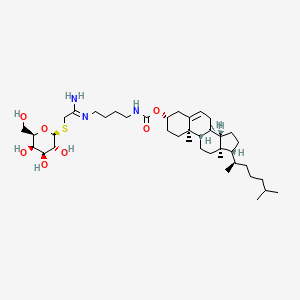

Gal-C4-Chol is a glycosylated cholesterol derivative. It is primarily used as a ligand for asialoglycoprotein receptors to prepare galactosylated liposomes. These liposomes can be used to create simple lipid-based nanoparticles . The compound has a molecular formula of C40H69N3O7S and a molecular weight of 736.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gal-C4-Chol is synthesized through a lipase-catalyzed esterification process in a non-aqueous phase . The synthesis involves the reaction of cholesten-5-yloxy-N-(4-((1-imino-c-b-D-thiogalactosylethyl)amino)butyl) formamide with specific reagents under controlled conditions . The reaction conditions typically include the use of chloroform as a solvent and vacuum desiccation .

Industrial Production Methods

Industrial production of this compound involves scaling up the lipase-catalyzed esterification process. The production process ensures high purity and yield of the compound, making it suitable for various research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Gal-C4-Chol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives by replacing specific functional groups

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform . The reaction conditions are typically controlled to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include various galactosylated derivatives and lipid-based nanoparticles .

Wissenschaftliche Forschungsanwendungen

Gene Delivery Systems

Mechanism of Action

Gal-C4-Chol is primarily utilized in the formulation of liposomes for gene delivery. These liposomes can encapsulate plasmid DNA and facilitate its delivery to target cells via receptor-mediated endocytosis. The presence of galactose on the surface of the liposomes enhances their affinity for asialoglycoprotein receptors, which are abundantly expressed on hepatocytes, thereby improving transfection efficiency in liver cells .

Transfection Efficiency

Research indicates that this compound liposomes exhibit superior transfection capabilities compared to conventional liposomes. A study demonstrated that liposomes modified with this compound significantly improved the uptake of plasmid DNA in HepG2 cells, showcasing a receptor-mediated mechanism that enhances gene expression . The incorporation of histidine into the formulation further increased transfection rates by promoting endosomal escape through the "proton sponge effect" .

Targeted Drug Delivery

Enhanced Uptake in Liver Cells

The galactose moiety in this compound facilitates targeted delivery of therapeutics to the liver. Studies have shown that liposomes containing varying densities of this compound resulted in enhanced internalization by HepG2 cells, with optimal uptake observed at specific galactose concentrations . This targeted approach minimizes systemic exposure and potential side effects associated with non-specific drug distribution.

Case Study: Liposomal Formulations

In a notable case study, researchers developed a liposomal formulation incorporating this compound for delivering an anticancer agent specifically to liver tumors. The formulation demonstrated a significant reduction in tumor size compared to control groups receiving non-targeted treatment, indicating the potential for improved therapeutic outcomes through targeted delivery mechanisms .

Vaccine Development

Adjuvant Properties

this compound has also been explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses through targeted delivery to antigen-presenting cells makes it a promising candidate for developing more effective vaccines. Research has indicated that vaccines formulated with this compound can elicit stronger humoral and cellular immune responses compared to traditional adjuvants .

Comparative Data Table

Wirkmechanismus

Gal-C4-Chol exerts its effects by targeting asialoglycoprotein receptors on hepatocytes. The compound facilitates the formation of galactosylated liposomes, which are recognized and internalized by these receptors . This receptor-mediated uptake enhances the delivery of therapeutic agents to the liver, making it an effective tool for targeted drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Gal-His-C4-Chol: A histidine-modified galactosylated cholesterol derivative with enhanced gene delivery efficiency.

DC-Chol: A cationic cholesterol derivative used in liposome formulations for gene delivery.

Uniqueness

Gal-C4-Chol is unique due to its specific targeting of asialoglycoprotein receptors, which makes it highly effective for liver-specific applications. Its ability to form stable galactosylated liposomes and nanoparticles sets it apart from other similar compounds .

Biologische Aktivität

Gal-C4-Chol is a galactosylated cholesterol derivative that has garnered significant attention for its potential applications in gene delivery systems, particularly for targeting liver cells via asialoglycoprotein receptors (ASGPR). This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various studies demonstrating its efficacy in gene transfection.

Synthesis and Structure

This compound (CAS Number: 219850-70-1) is synthesized through the modification of cholesterol with galactose moieties. Its molecular formula is C40H69N3O7S with a molecular weight of 736.06 g/mol. The compound's structure allows it to serve as a ligand for ASGPR, facilitating the preparation of galactosylated liposomes that enhance targeted delivery to hepatocytes.

This compound operates primarily through receptor-mediated endocytosis. The presence of galactose residues on the liposomal surface enables selective binding to ASGPRs, which are abundantly expressed on hepatocytes. This interaction promotes the internalization of liposomal complexes containing plasmid DNA (pDNA), leading to enhanced gene expression in liver cells.

Transfection Efficiency Studies

Numerous studies have evaluated the transfection efficiency of this compound in various cellular models. Below is a summary table showcasing key findings from notable research:

Case Studies

- In Vivo Gene Delivery : In a study by Kawakami et al., intraportally injected liposomes containing this compound demonstrated a marked increase in hepatic gene expression compared to naked DNA or other liposome formulations. The results indicated that the use of this compound significantly improved the uptake and expression of plasmid DNA in liver tissues, achieving levels an order of magnitude higher than control groups .

- Comparison with Other Glycosylated Carriers : Research comparing this compound with other glycosylated cholesterol derivatives revealed that this compound exhibited superior transfection capabilities, particularly in hepatocyte-targeted applications . This underscores its potential as an effective carrier for liver-specific gene therapy.

- Macrophage Targeting : A study focusing on macrophage-targeted delivery using Man-C4-Chol highlighted the versatility of glycosylated cholesterol derivatives in developing targeted therapies for inflammatory diseases . The ability to modify the sugar moiety allows for tailored interactions with specific cell types, enhancing therapeutic efficacy.

Eigenschaften

Molekularformel |

C40H69N3O7S |

|---|---|

Molekulargewicht |

736.1 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[4-[[1-amino-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]butyl]carbamate |

InChI |

InChI=1S/C40H69N3O7S/c1-24(2)9-8-10-25(3)29-13-14-30-28-12-11-26-21-27(15-17-39(26,4)31(28)16-18-40(29,30)5)49-38(48)43-20-7-6-19-42-33(41)23-51-37-36(47)35(46)34(45)32(22-44)50-37/h11,24-25,27-32,34-37,44-47H,6-10,12-23H2,1-5H3,(H2,41,42)(H,43,48)/t25-,27+,28+,29-,30+,31+,32-,34+,35+,36-,37+,39+,40-/m1/s1 |

InChI-Schlüssel |

PBJFOZIVIPXMIR-KGCCIUTFSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCCN=C(CS[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)N)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCN=C(CSC5C(C(C(C(O5)CO)O)O)O)N)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.